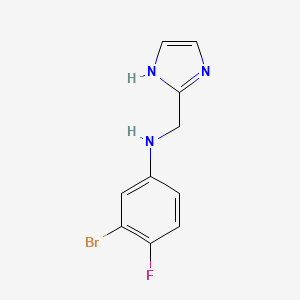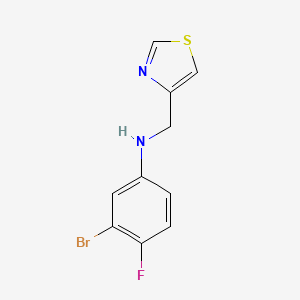
N-isoquinolin-5-ylcyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isoquinolin-5-ylcyclobutanecarboxamide, also known as IQ-1, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Wissenschaftliche Forschungsanwendungen
N-isoquinolin-5-ylcyclobutanecarboxamide has a wide range of scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. This compound has been shown to have anti-inflammatory and anti-tumor properties, and has been used in preclinical studies to investigate its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-isoquinolin-5-ylcyclobutanecarboxamide is not fully understood, but it is believed to work by inhibiting the Wnt/β-catenin signaling pathway. This pathway plays a critical role in the regulation of cell growth and differentiation, and is frequently dysregulated in cancer and other diseases.
Biochemical and Physiological Effects:
N-isoquinolin-5-ylcyclobutanecarboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of inflammation. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-isoquinolin-5-ylcyclobutanecarboxamide is its specificity for the Wnt/β-catenin signaling pathway, which makes it a valuable tool for studying the role of this pathway in disease. However, the synthesis of N-isoquinolin-5-ylcyclobutanecarboxamide is relatively complex, which can make it difficult to obtain in large quantities. Additionally, the effects of N-isoquinolin-5-ylcyclobutanecarboxamide may be influenced by factors such as cell type and culture conditions, which can complicate its use in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-isoquinolin-5-ylcyclobutanecarboxamide, including the development of new synthetic methods to improve its availability, the investigation of its potential as a therapeutic agent for cancer and other diseases, and the exploration of its effects on other signaling pathways and cellular processes. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of N-isoquinolin-5-ylcyclobutanecarboxamide, and to determine its safety and efficacy in clinical settings.
Conclusion:
In conclusion, N-isoquinolin-5-ylcyclobutanecarboxamide, or N-isoquinolin-5-ylcyclobutanecarboxamide, is a synthetic compound that has shown promise as a tool for scientific research. Its specificity for the Wnt/β-catenin signaling pathway, as well as its anti-inflammatory, anti-tumor, and neuroprotective properties, make it a valuable asset in the study of a variety of diseases. While its synthesis is complex and its effects may be influenced by various factors, further research on N-isoquinolin-5-ylcyclobutanecarboxamide has the potential to yield valuable insights into the mechanisms underlying disease and to inform the development of new therapeutic strategies.
Synthesemethoden
N-isoquinolin-5-ylcyclobutanecarboxamide can be synthesized using a multistep process that involves the reaction of 2-bromobenzaldehyde with cyclobutanecarboxylic acid, followed by a series of reactions that result in the formation of the final product. The synthesis of N-isoquinolin-5-ylcyclobutanecarboxamide is relatively complex, and requires a high degree of skill and expertise.
Eigenschaften
IUPAC Name |
N-isoquinolin-5-ylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(10-3-1-4-10)16-13-6-2-5-11-9-15-8-7-12(11)13/h2,5-10H,1,3-4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVGHUPKJBIXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isoquinolin-5-ylcyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7635930.png)
![2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7635931.png)
![1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol](/img/structure/B7635933.png)

![N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide](/img/structure/B7635936.png)
![N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide](/img/structure/B7635961.png)

![N-(4-acetamidophenyl)-2-[(4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7635963.png)
![Methyl 1-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]piperidine-4-carboxylate](/img/structure/B7635975.png)
![N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7635981.png)
![6-ethyl-5-fluoro-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7635984.png)

![N-benzhydryl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636012.png)
![2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide](/img/structure/B7636018.png)